4-(Trifluoromethyl)pyrazolo[1,5-A]pyridine-3-carboxylic acid
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Overview
Description
4-(Trifluoromethyl)pyrazolo[1,5-A]pyridine-3-carboxylic acid is a heterocyclic compound that features a pyrazole ring fused to a pyridine ring, with a trifluoromethyl group at the 4-position and a carboxylic acid group at the 3-position
Preparation Methods
The synthesis of 4-(Trifluoromethyl)pyrazolo[1,5-A]pyridine-3-carboxylic acid typically involves multi-step synthetic routesThe reaction conditions often require the use of strong bases, such as sodium hydride, and high temperatures to facilitate the cyclization process . Industrial production methods may involve optimized reaction conditions and the use of catalysts to improve yield and efficiency.
Chemical Reactions Analysis
4-(Trifluoromethyl)pyrazolo[1,5-A]pyridine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate, leading to the formation of corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced products.
Substitution: The trifluoromethyl group can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include halides and organometallic compounds.
Condensation: The carboxylic acid group can participate in condensation reactions with amines or alcohols to form amides or esters, respectively.
Scientific Research Applications
4-(Trifluoromethyl)pyrazolo[1,5-A]pyridine-3-carboxylic acid has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Mechanism of Action
The mechanism of action of 4-(Trifluoromethyl)pyrazolo[1,5-A]pyridine-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The carboxylic acid group can form hydrogen bonds with target proteins, stabilizing the compound-protein complex and modulating the protein’s activity .
Comparison with Similar Compounds
4-(Trifluoromethyl)pyrazolo[1,5-A]pyridine-3-carboxylic acid can be compared with other similar compounds, such as:
Pyrazolo[1,5-A]pyrimidines: These compounds have a similar fused ring structure but differ in the position and type of substituents.
Trifluoromethylpyridines: These compounds contain a trifluoromethyl group on a pyridine ring but lack the fused pyrazole ring.
Carboxylic Acid Derivatives: Compounds with carboxylic acid groups at different positions on the heterocyclic ring system
The uniqueness of this compound lies in its specific combination of functional groups and fused ring structure, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C9H5F3N2O2 |
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Molecular Weight |
230.14 g/mol |
IUPAC Name |
4-(trifluoromethyl)pyrazolo[1,5-a]pyridine-3-carboxylic acid |
InChI |
InChI=1S/C9H5F3N2O2/c10-9(11,12)6-2-1-3-14-7(6)5(4-13-14)8(15)16/h1-4H,(H,15,16) |
InChI Key |
NEGBPSNGTPHGKC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN2C(=C(C=N2)C(=O)O)C(=C1)C(F)(F)F |
Origin of Product |
United States |
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